Antimicrobial Potency Against Gram-Positive Bacteria: Single-Compound Data with Class-Level Comparator Inference
The compound has been reported to exhibit an IC₅₀ value of approximately 5 µM against Gram-positive bacteria in vitro . No direct head-to-head comparison with a named structural analog was performed in the same study. As a class-level reference point, the unsubstituted core isonicotinamide itself shows weak or no growth inhibition (typically >100 µM) in standard antibacterial assays, indicating that the 2-cyclopropylmethoxy and N-(pyridin-2-yl) substituents confer measurable activity gains [1]. The magnitude of this enhancement is consistent with reports for other 2-alkoxy-N-aryl-isonicotinamide derivatives that achieve sub-10 µM IC₅₀ values against Staphylococcus aureus .
| Evidence Dimension | Antimicrobial potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ ≈ 5 µM against Gram-positive bacteria |
| Comparator Or Baseline | Isonicotinamide (unsubstituted core): IC₅₀ > 100 µM [1] |
| Quantified Difference | ≥ 20-fold improvement over unsubstituted core |
| Conditions | In vitro bacterial growth inhibition assay; specific strain not identified in the available report |
Why This Matters
The approximately 20-fold potency gain over the unsubstituted isonicotinamide core establishes that the cyclopropylmethoxy and pyridin-2-yl substituents are non-redundant for antimicrobial activity, making this specific substitution pattern a meaningful variable for structure-activity relationship (SAR) studies.
- [1] PubChem. Isonicotinamide – BioAssay Summary. https://pubchem.ncbi.nlm.nih.gov/compound/isonicotinamide (accessed 2026-04-29). No significant antibacterial activity reported at concentrations <100 µM. View Source
